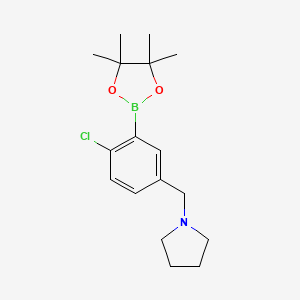
Ácido 2-Cloro-5-(pirrolidinometil)fenilborónico, éster de pinacol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” is a type of boronic ester, which is a valuable building block in organic synthesis . It is used in various chemical reactions, including the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of boronic esters like “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” often involves the Suzuki–Miyaura coupling . This process combines exceptionally mild and functional group tolerant reaction conditions with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Boronic esters like “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” are involved in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has also been reported .Physical and Chemical Properties Analysis
Boronic esters like “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” are only marginally stable in water . The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring, and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Phenylboronic acid, a related compound, has high solubility in ether and ketones, and very low solubility in hydrocarbon .Aplicaciones Científicas De Investigación
Protodesboronación Catalítica
Este compuesto se utiliza en la protodesboronación catalítica de ésteres de pinacol borónico . Este proceso implica la eliminación del boro de la molécula, lo cual es un paso crucial en muchas reacciones de síntesis orgánica .
Hidrometilación Anti-Markovnikov de Alquenos
Se utiliza en la hidrometilación formal anti-Markovnikov de alquenos . Esta es una transformación valiosa que permite la adición de un hidrógeno y un grupo metilo a través de un enlace doble carbono-carbono .
Síntesis de (−)-Δ8-THC y Colesterol
El compuesto se ha aplicado en la síntesis de (−)-Δ8-THC y colesterol protegidos con metoxilo . Estos son compuestos importantes en la industria farmacéutica .
Síntesis de δ-®-coniceína e Indolizidina 209B
Se ha utilizado en la síntesis total formal de δ-®-coniceína e indolizidina 209B . Estos son alcaloides con posibles propiedades medicinales .
Acoplamiento de Suzuki–Miyaura
El compuesto se utiliza en el acoplamiento de Suzuki–Miyaura . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio, ampliamente utilizada en la síntesis orgánica .
Preparación de Derivados de Sulfinamida
El éster de pinacol del ácido fenilborónico se puede utilizar para preparar derivados de sulfinamida mediante la reacción con trifluoruro de dietilaminosulfuro (DAST) y feniltrifluoroborato de potasio . Las sulfinamidas son importantes en la síntesis de varios productos farmacéuticos .
Estudios de Hidrólisis
El compuesto se utiliza en estudios relacionados con la hidrólisis de ésteres de pinacol fenilborónico . Comprender la cinética de esta reacción es crucial para muchas aplicaciones en síntesis orgánica .
Estudios de Estabilidad
El compuesto se utiliza en estudios de estabilidad. Los ésteres de pinacol borónico, incluido este compuesto, suelen ser estables en la mesa, fáciles de purificar y a menudo incluso disponibles comercialmente . Estas características son atractivas para las transformaciones químicas .
Safety and Hazards
While specific safety and hazard information for “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” is not available, general precautions for handling boronic esters include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
Boronic esters like “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” continue to be valuable building blocks in organic synthesis . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential applications in drug design and other areas of chemistry .
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
The pharmacokinetics of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the action of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of complex organic compounds, which can be used in various applications, including drug synthesis .
Action Environment
The action of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment in which it is used .
Propiedades
IUPAC Name |
1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-11-13(7-8-15(14)19)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDVYFKEKQXAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
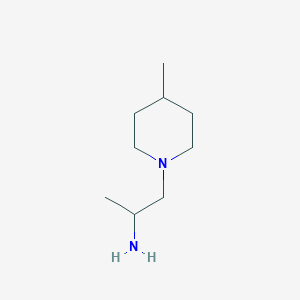


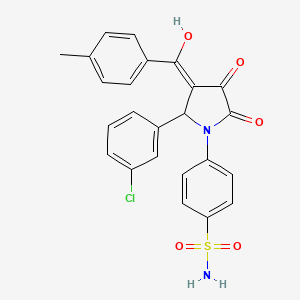
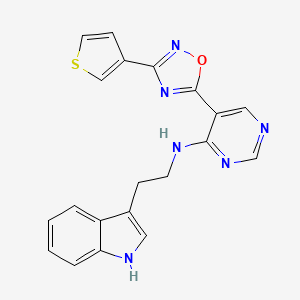
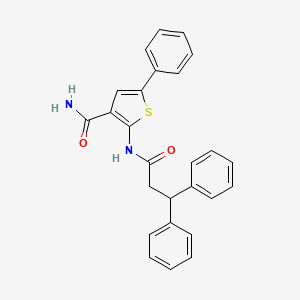
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/no-structure.png)
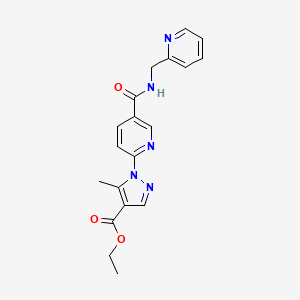
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride](/img/structure/B2562966.png)
![4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2562969.png)
![11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2562970.png)
![N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B2562973.png)
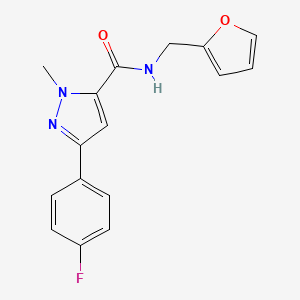
![N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2562977.png)
